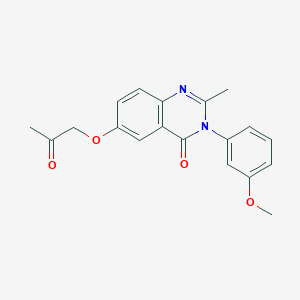![molecular formula C18H26F2N2O B6033876 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6033876.png)
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, also known as LY404039, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has been shown to have a significant impact on various neurological disorders.
作用機序
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a selective antagonist of the mGluR2/3 receptor, which is a G protein-coupled receptor that modulates glutamate neurotransmission. By blocking the mGluR2/3 receptor, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol reduces the release of glutamate, which is a key neurotransmitter involved in various neurological disorders.
Biochemical and Physiological Effects:
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have a significant impact on various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high selectivity for the mGluR2/3 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to using 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and administer the compound.
将来の方向性
There are several potential future directions for research on 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, including exploring its potential therapeutic applications in other neurological disorders, investigating its mechanism of action in more detail, and developing more potent and selective mGluR2/3 antagonists. Additionally, there is a need for more research on the safety and toxicity of 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, particularly in human clinical trials.
合成法
The synthesis of 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 3,4-difluorobenzylamine with cyclopentanone to form the corresponding imine, followed by reduction with sodium borohydride to yield the intermediate amine. The amine is then reacted with 2-chloroethanol in the presence of a base to form the final product, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol.
科学的研究の応用
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
2-[4-cyclopentyl-1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-17-6-5-14(11-18(17)20)12-21-8-9-22(13-16(21)7-10-23)15-3-1-2-4-15/h5-6,11,15-16,23H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVFYQWVHFMHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)

![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)

![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)
![3-(5-bromo-2-furyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6033855.png)
![N-(3-methoxypropyl)-5-[1-(5-pyrimidinylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6033860.png)
![(4-chlorophenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6033863.png)
![6-amino-2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B6033878.png)
![1-(diethylamino)-3-[5-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6033884.png)